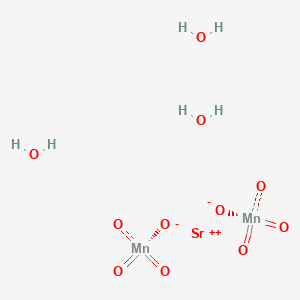

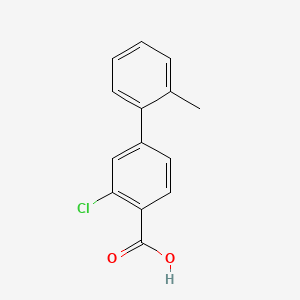

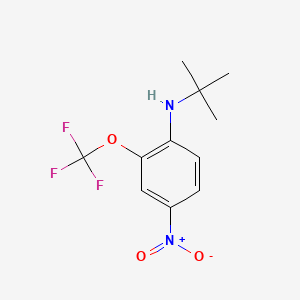

![molecular formula C14H16F6N2O2S B578029 N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide CAS No. 1233703-68-8](/img/structure/B578029.png)

N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide, also known as this compound, is a useful research compound. Its molecular formula is C14H16F6N2O2S and its molecular weight is 390.344. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antioxidant Activities : A study investigated the synthesis of bis-1,2,3-triazole derivatives, including compounds related to N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide. These compounds exhibited excellent-to-moderate anti-bacterial activity and good to excellent antioxidant activity (Reddy et al., 2016).

Catalytic Applications : Research into N-tosyl aminocyclitols, which are structurally similar to the compound , revealed potential in catalytic applications, particularly in the context of asymmetric synthesis (Kurbanoğlu, 2016).

Use in Asymmetric Catalysis : The compound was used as a bifunctional organocatalyst in asymmetric catalysis (Wang & Fang, 2014).

DNA Cleavage Activities : In another study, related compounds were evaluated for their DNA-cleavage activities. One of the compounds completely cleaved DNA at a certain concentration, indicating potential for biochemical applications (Reddy et al., 2016).

Potential in Neuropharmacology : Benz[e]indenes, which bear some structural resemblance to the compound , have been studied for their effects on gamma-aminobutyric acid-gated chloride currents in neurons, indicating potential neuropharmacological applications (Rodgers-Neame et al., 1992).

Catalytic Reduction of Nitrobenzenes : A nickel (II) complex involving benzenesulfonamide was utilized in the catalytic reduction of nitrobenzenes, an important reaction in organic chemistry (Dayan et al., 2019).

Photodynamic Therapy Applications : New zinc phthalocyanine compounds with benzenesulfonamide groups have been synthesized, showing high singlet oxygen quantum yield, which is significant for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

Potential Anti-Inflammatory and Analgesic Agents : Celecoxib derivatives, which include benzenesulfonamide, have been evaluated as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Properties

IUPAC Name |

N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F6N2O2S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)25(23,24)22-12-4-2-1-3-11(12)21/h5-7,11-12,22H,1-4,21H2/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCNCYCPWLJXDO-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

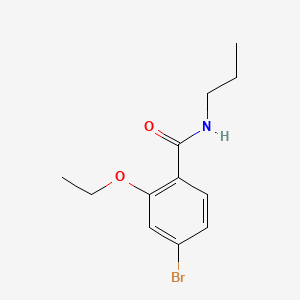

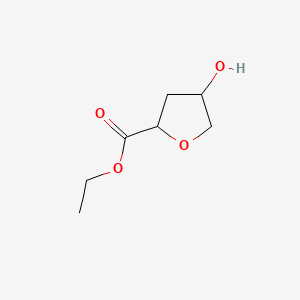

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)